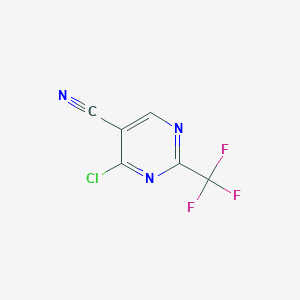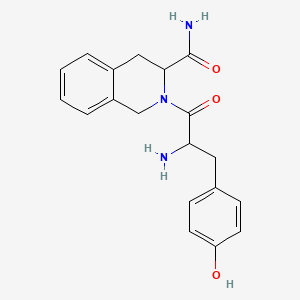
8-(4-Chlorophenylthio) adenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is a synthetic compound that acts as a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is widely used in biochemical research due to its ability to modulate protein kinase activity, particularly protein kinase A (PKA) and protein kinase G (PKG). This compound is known for its stability and effectiveness in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt involves multiple steps, starting with the modification of adenosine. The key steps include:
Thioether Formation:
Cyclization: Formation of the cyclic monophosphate structure.
Thioate Introduction: Incorporation of the monophosphorothioate group.
Isomer Separation: Isolation of the SP-isomer.
Sodium Salt Formation: Conversion to the sodium salt form for increased solubility and stability.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is extensively used in scientific research, including:
Chemistry: As a tool to study cyclic nucleotide signaling pathways.
Biology: To investigate cellular processes regulated by cAMP, such as cell proliferation and differentiation.
Medicine: In the development of therapeutic agents targeting cAMP-dependent pathways.
Industry: Used in the production of biochemical assays and diagnostic kits.
Mechanism of Action
The compound exerts its effects by mimicking the natural cAMP molecule, binding to and activating protein kinase A (PKA) and protein kinase G (PKG). This activation leads to the phosphorylation of various target proteins, modulating their activity and influencing numerous cellular pathways. The SP-isomer specifically interacts with the regulatory subunits of these kinases, enhancing their activity.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoadenosine-3’,5’-cyclic monophosphate (8-Br-cAMP)
- 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate (8-CPT-cAMP)
- N6-Benzoyladenosine-3’,5’-cyclic monophosphate (N6-Bz-cAMP)
Uniqueness
8-(4-Chlorophenylthio) adenosine-3’,5’-cyclic monophosphorothioate, SP-isomer sodium salt is unique due to its enhanced stability and specificity for PKA and PKG. The presence of the monophosphorothioate group provides resistance to degradation by phosphodiesterases, making it a more potent and long-lasting analog compared to other cAMP derivatives.
Properties
Molecular Formula |
C16H15ClN5O5PS2 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H15ClN5O5PS2/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20) |
InChI Key |
IVNQJYQKSYRLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)

![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)






![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)



